5-Hydroxy-L-Tryptophan-Hydrat

Übersicht

Beschreibung

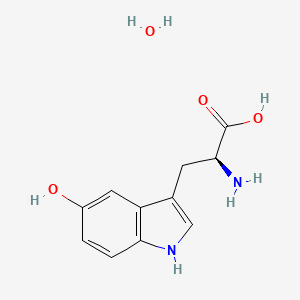

5-Hydroxy-L-tryptophan hydrate is a naturally occurring amino acid derivative and a direct precursor to the neurotransmitter serotonin. It is synthesized from the essential amino acid L-tryptophan and is involved in various physiological processes, including mood regulation, sleep, and appetite control .

Wissenschaftliche Forschungsanwendungen

5-Hydroxy-L-tryptophan hydrate has numerous applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various serotonin analogs.

Biology: It is studied for its role in neurotransmitter synthesis and regulation.

Medicine: It is used in the treatment of conditions such as depression, insomnia, and chronic headaches

Industry: It is used in the production of dietary supplements and pharmaceuticals

Wirkmechanismus

Target of Action

5-Hydroxy-L-tryptophan (5-HTP) is a naturally occurring amino acid and a metabolic intermediate in the biosynthesis of the neurotransmitter serotonin . The primary target of 5-HTP is the serotonin receptor in the brain . Serotonin, also known as 5-hydroxytryptamine (5-HT), plays a crucial role in maintaining mood balance .

Mode of Action

5-HTP is decarboxylated to serotonin (5-hydroxytryptamine or 5-HT) by the enzyme aromatic-L-amino-acid decarboxylase with the help of vitamin B6 . This reaction occurs both in nervous tissue and in the liver . 5-HTP crosses the blood–brain barrier, while 5-HT does not . Therefore, 5-HTP’s ability to cross the blood-brain barrier allows it to directly increase central nervous system synthesis of serotonin .

Biochemical Pathways

5-HTP is produced from the amino acid tryptophan through the action of the enzyme tryptophan hydroxylase . Tryptophan hydroxylase is one of the biopterin-dependent aromatic amino acid hydroxylases . Production of 5-HTP is the rate-limiting step in 5-HT (serotonin) synthesis . 5-HTP is normally rapidly converted to 5-HT by amino acid decarboxylase .

Pharmacokinetics

The pharmacokinetics of 5-HTP involves its absorption, distribution, metabolism, and excretion. After oral administration, 5-HTP is rapidly absorbed from the gastrointestinal tract . It is then decarboxylated to serotonin in both nervous tissue and the liver . The conversion of 5-HTP to serotonin is a vitamin B6-dependent process . The produced serotonin can cross the blood-brain barrier and exert its effects .

Result of Action

The primary result of 5-HTP action is an increase in the levels of serotonin in the brain . Serotonin is a neurotransmitter that plays a crucial role in mood regulation . Therefore, 5-HTP is often used as a dietary supplement for use as an antidepressant, appetite suppressant, and sleep aid . It has shown therapeutic promise in a range of CNS disorders .

Action Environment

The action of 5-HTP can be influenced by various environmental factors. For instance, gut bacteria can metabolize 5-HTP to 5-hydroxyindole (5-HI) via the tryptophanase (TnaA) enzyme . The production of 5-HI is inhibited upon pH reduction in in vitro studies . Moreover, when administered orally in rats, 5-HI significantly accelerates the total gut transit time (TGTT) . Therefore, the gut microbiota and pH levels can influence the action and efficacy of 5-HTP .

Biochemische Analyse

Biochemical Properties

5-HTP is produced from L-tryptophan by the enzyme tryptophan hydroxylase (TPH) and its decarboxylation yields serotonin . This reaction occurs both in nervous tissue and in the liver . 5-HTP is involved in the serotonin production pathway in enterochromaffin cells via Tryptophan hydroxylase 1 (TpH1) .

Cellular Effects

5-HTP has been used in alternative medicine as a possibly effective aid in treating depression . Other uses not proven with research have included anxiety, down syndrome, alcohol withdrawal, Alzheimer’s disease, headaches, attention deficit disorder, muscle spasms in the mouth, fibromyalgia, premenstrual syndrome, seizures, weight loss, Parkinson’s disease, and sleep disorders .

Molecular Mechanism

5-HTP is decarboxylated to serotonin (5-hydroxytryptamine or 5-HT) by the enzyme aromatic-L-amino-acid decarboxylase with the help of vitamin B6 . This reaction occurs both in nervous tissue and in the liver . 5-HTP crosses the blood–brain barrier, while 5-HT does not .

Temporal Effects in Laboratory Settings

In a two-stage fermentation process for the production of 5-HTP and serotonin, the first strain is a highly efficient 5-HTP producer, and after fermentation, the supernatant is separated and used for the production of serotonin .

Dosage Effects in Animal Models

At high doses (100–200 mg per kg of body weight), 5-HTP has been associated with serotonin syndrome in lab animals, a severe condition caused by high levels of serotonin in the body .

Metabolic Pathways

The tryptophan metabolism follows three major pathways: direct transformation of Trp by the gut microbiota; through the kynurenine pathway in both immune and epithelial cells via indoleamine 2,3-dioxygenase (IDO) 1; the serotonin production pathway in enterochromaffin cells via Trp hydroxylase 1 (TpH1) .

Transport and Distribution

After oral administration, 5-HTP is absorbed by the upper intestine .

Subcellular Localization

5-HTP is produced from tryptophan by tryptophan hydroxylase (TPH) and its decarboxylation yields serotonin, a monoamine neurotransmitter involved in the modulation of mood, cognition, reward, learning, memory, sleep and numerous other physiological processes . 5-HT is further transformed to melatonin, the hormone primarily released by the pineal gland that regulates the sleep–wake cycle .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-L-tryptophan hydrate typically involves the hydroxylation of L-tryptophan. This reaction is catalyzed by the enzyme tryptophan hydroxylase, which requires oxygen, tetrahydrobiopterin, and iron as cofactors . In industrial settings, microbial fermentation using genetically engineered strains of Escherichia coli has been employed to produce 5-Hydroxy-L-tryptophan hydrate efficiently .

Industrial Production Methods

Industrial production of 5-Hydroxy-L-tryptophan hydrate often involves the use of recombinant DNA technology to enhance the biosynthetic pathways in microorganisms. This method allows for the large-scale production of the compound with high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxy-L-tryptophan hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 5-hydroxyindole.

Reduction: It can be reduced to form tryptophan.

Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various reagents, including halogens and acids, can be used for substitution reactions.

Major Products

Oxidation: 5-hydroxyindole.

Reduction: Tryptophan.

Substitution: Various substituted tryptophan derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

L-tryptophan: The precursor to 5-Hydroxy-L-tryptophan hydrate.

Serotonin: The neurotransmitter produced from 5-Hydroxy-L-tryptophan hydrate.

Melatonin: A hormone derived from serotonin.

Uniqueness

5-Hydroxy-L-tryptophan hydrate is unique in its ability to cross the blood-brain barrier and directly increase serotonin levels in the brain, making it an effective treatment for various neurological and psychological conditions .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3.H2O/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10;/h1-2,4-5,9,13-14H,3,12H2,(H,15,16);1H2/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHHMHBYEZJGNC-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O)C(=CN2)C[C@@H](C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20639876 | |

| Record name | 5-Hydroxy-L-tryptophan--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20639876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207386-94-5, 314062-44-7 | |

| Record name | L-Tryptophan, 5-hydroxy-, hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207386-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-L-tryptophan--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20639876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145865.png)

![1-(((Cyclohexyloxy)carbonyl)oxy)ethyl 2-methoxy-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1145870.png)

![N-cyclohexylcyclohexanamine;(2S)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B1145874.png)

![5-ethenyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145877.png)

![(3aR,4R,7S,7aS)-2-((cis-2-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B1145880.png)

![3-Bromo-5-methylimidazo[1,2-A]pyrazine](/img/structure/B1145881.png)